molecular formula C9H11NO B11720853 2-Ethenyl-6-methoxyaniline

2-Ethenyl-6-methoxyaniline

Cat. No.: B11720853
M. Wt: 149.19 g/mol
InChI Key: GEBLAJSTAOTZCJ-UHFFFAOYSA-N
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Description

2-Ethenyl-6-methoxyaniline is an organic compound with the molecular formula C9H11NO It is a derivative of aniline, where the amino group is substituted with an ethenyl group at the second position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-6-methoxyaniline can be achieved through several methods. One common approach involves the ortho-selective alkylation of o-toluidine with ethene in the presence of a catalyst such as triethyl aluminum. This reaction is typically carried out at high temperature and pressure to ensure the desired selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of high-vacuum separation techniques allows for the recycling of catalysts and minimizes waste generation, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-6-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

2-Ethenyl-6-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethenyl-6-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in photocatalytic applications, the compound can modulate the band structure of semiconductor materials, enhancing their photocatalytic activity. This is achieved through the formation of narrow bands within the band gaps of the semiconductor surfaces, facilitating charge transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-6-methoxyaniline is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-ethenyl-6-methoxyaniline

InChI

InChI=1S/C9H11NO/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6H,1,10H2,2H3

InChI Key

GEBLAJSTAOTZCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)C=C

Origin of Product

United States

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